Resorantel

Catalog No.
S596378
CAS No.
20788-07-2
M.F
C13H10BrNO3
M. Wt
308.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resorantel

CAS Number

20788-07-2

Product Name

Resorantel

IUPAC Name

N-(4-bromophenyl)-2,6-dihydroxybenzamide

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

InChI

InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)

InChI Key

IHYNKGRWCDKNEG-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,6-dihydroxybenzoic acid 4'-bromanilide, 4'-bromo-2,6-dihydroxybenzanilide, HOE 296V, resorantel, Terenol

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O

structure

Resorantel (CAS 20788-07-2), chemically N-(4-bromophenyl)-2,6-dihydroxybenzamide, is a highly lipophilic halogenated salicylanilide utilized primarily as a targeted veterinary active pharmaceutical ingredient (API) and a critical analytical reference standard. Operating via the uncoupling of oxidative phosphorylation, it presents as a colorless powder with a high melting point (229-230 °C) and a specific pKa of 7.62 [1]. In procurement and material selection, resorantel is prized for its exceptional stability at room temperature (stable for at least two years) and profound resistance to acids and alkalis, making it an ideal candidate for rigorous formulation processing and long-term analytical storage [1]. Its unique physicochemical profile and specific mechanism of action distinguish it from other anthelmintic classes, establishing it as a fundamental baseline material in parasitology research, agrochemical development, and specialized veterinary API manufacturing [2].

Generic substitution of resorantel with other salicylanilides (such as niclosamide or oxyclozanide) or broad-spectrum benzimidazoles (like albendazole) routinely fails due to critical gaps in stage-specific antiparasitic efficacy and distinct chemical handling requirements. For example, while niclosamide is a common in-class substitute, it lacks the necessary efficacy against mature rumen flukes, rendering it useless for formulations targeting adult Paramphistomum species [1]. Furthermore, from a processability standpoint, resorantel exhibits a highly specific sensitivity to iron compounds—forming deep red or violet stains upon contact—which dictates strict non-ferrous manufacturing and extraction workflows [2]. Substituting resorantel with analogs that do not share this specific reactivity profile can lead to catastrophic false positives in colorimetric assays or unexpected degradation during industrial scale-up in stainless steel reactors [2].

Stage-Specific Efficacy Against Adult Rumen Flukes vs. Niclosamide

When evaluating efficacy against rumen flukes (Paramphistomum spp.), resorantel demonstrates a critical advantage over its closest in-class comparator, niclosamide. In controlled in vivo trials, resorantel dosed at 65 mg/kg achieves 80% to >99% clearance of both immature and adult flukes [1]. In stark contrast, while niclosamide matches efficacy against immature stages (99%), it exhibits 0% to erratic efficacy against adult flukes[2]. This stage-specific divergence makes resorantel the only viable choice among these two salicylanilides for complete parasite eradication [1].

Evidence DimensionIn vivo clearance of adult Paramphistomum spp.
Target Compound Data80% to >99% clearance at 65 mg/kg
Comparator Or BaselineNiclosamide (0% to erratic clearance of adult flukes)
Quantified DifferenceComplete restoration of adult fluke clearance
ConditionsIn vivo controlled trials in sheep and cattle

Procurement of resorantel is mandatory for developing treatments or in vivo models that must target the adult stage of rumen flukes, where niclosamide fails.

Eradication of Benzimidazole-Resistant Cestodes vs. Albendazole

In the management of benzimidazole-resistant cestodes, resorantel significantly outperforms common broad-spectrum agents like albendazole. In critical controlled trials targeting Thysaniezia giardi, a single 65 mg/kg dose of resorantel resulted in 100% expulsion of strobilae within 16 to 24 hours, leaving subjects entirely free of scoleces [1]. Conversely, albendazole administered at 3.8 to 7.6 mg/kg was totally ineffective (0% clearance) [1]. This absolute disparity confirms resorantel as an essential procurement item for resistant strain models.

Evidence DimensionExpulsion of Thysaniezia giardi strobilae
Target Compound Data100% expulsion within 16-24 hours at 65 mg/kg
Comparator Or BaselineAlbendazole (0% clearance at 3.8-7.6 mg/kg)
Quantified DifferenceAbsolute superiority (100% vs 0% clearance)
ConditionsIn vivo critical controlled trials in lambs

Researchers and formulators addressing benzimidazole-resistant tapeworms must select resorantel over standard broad-spectrum agents to ensure therapeutic success.

Processability and Equipment Compatibility: Iron Sensitivity

Resorantel possesses a unique handling profile that directly impacts industrial scale-up and analytical sample preparation. While it is exceptionally stable at room temperature for over two years and highly resistant to acids and alkalis, it is acutely sensitive to iron compounds, reacting to form deep red or violet stains [1]. This contrasts with standard non-phenolic APIs that do not require specialized reactor materials. Consequently, the procurement of resorantel mandates the use of glass-lined or non-ferrous equipment to prevent batch contamination and chromogenic false-positives [1].

Evidence DimensionChromogenic reactivity with iron compounds
Target Compound DataRapid formation of deep red/violet stains upon iron contact
Comparator Or BaselineStandard non-phenolic APIs (inert to iron contact)
Quantified DifferenceQualitative shift from standard processing to mandatory iron-free (glass-lined) manufacturing
ConditionsAPI synthesis, scale-up, and analytical extraction

Guides critical equipment selection, preventing batch ruin and analytical false-positives by mandating iron-free processing workflows.

Solubility Profile for Liquid Formulation vs. Water-Soluble APIs

The solubility profile of resorantel strictly dictates its formulation and analytical preparation pathways. Unlike water-soluble anthelmintics such as levamisole, resorantel is completely insoluble in water, hydrocarbons, and vegetable oils, but exhibits very high solubility in dimethylformamide (DMF) and slight solubility in lower alcohols [1]. This stark contrast requires buyers and formulators to utilize suspension-based dosing vehicles for in vivo applications or DMF-based stock solutions for in vitro and analytical LC-MS workflows, preventing precipitation failures common when substituting with water-soluble analogs[1].

Evidence DimensionSolvent solubility profile
Target Compound DataHighly soluble in DMF; completely insoluble in water and hydrocarbons
Comparator Or BaselineLevamisole (highly water-soluble)
Quantified DifferenceAbsolute requirement for non-aqueous or suspension-based vehicles
ConditionsAPI formulation and analytical stock preparation at room temperature

Dictates the selection of excipients and solvents during API formulation and analytical stock preparation, preventing precipitation failures.

Veterinary API Formulation for Paramphistomiasis

Resorantel is the necessary active ingredient when the therapeutic goal is the simultaneous eradication of both immature and adult rumen flukes, a scenario where niclosamide substitution results in clinical failure against mature parasites [1].

Positive Control in Anthelmintic Resistance Assays

In pharmacological screening against benzimidazole-resistant cestodes (e.g., Thysaniezia giardi), resorantel serves as a highly reliable positive control to validate assay sensitivity and benchmark new drug candidates [2].

Analytical Reference Standards for Residue Testing

Due to its specific pKa of 7.62 and extreme stability in non-ferrous environments, resorantel is procured as an analytical standard for LC-MS/MS workflows monitoring halogenated salicylanilide residues in livestock products and environmental samples [1].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

306.98441 Da

Monoisotopic Mass

306.98441 Da

Heavy Atom Count

18

Melting Point

229.0 °C

UNII

2I8V5Q9A78

Other CAS

20788-07-2

Wikipedia

Resorantel

Dates

Last modified: 08-15-2023

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